1-Methyl-3-thiophen-3-ylpiperazine

Lipophilicity LogP Permeability

1-Methyl-3-thiophen-3-ylpiperazine (CAS 111781-52-3) is a 3‑thienyl‑substituted N‑methylpiperazine with molecular formula C₉H₁₄N₂S and a molecular weight of 182.29 g mol⁻¹. It belongs to the thienylpiperazine class, which has been explored as a scaffold in central nervous system drug discovery and as a key intermediate in the synthesis of tetracyclic antidepressants.

Molecular Formula C9H14N2S
Molecular Weight 182.29 g/mol
CAS No. 111781-52-3
Cat. No. B047400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-thiophen-3-ylpiperazine
CAS111781-52-3
Molecular FormulaC9H14N2S
Molecular Weight182.29 g/mol
Structural Identifiers
SMILESCN1CCNC(C1)C2=CSC=C2
InChIInChI=1S/C9H14N2S/c1-11-4-3-10-9(6-11)8-2-5-12-7-8/h2,5,7,9-10H,3-4,6H2,1H3
InChIKeyUHUOUCNTJJCWBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-thiophen-3-ylpiperazine (CAS 111781-52-3): Core Physicochemical and Structural Profile for Informed Procurement


1-Methyl-3-thiophen-3-ylpiperazine (CAS 111781-52-3) is a 3‑thienyl‑substituted N‑methylpiperazine with molecular formula C₉H₁₄N₂S and a molecular weight of 182.29 g mol⁻¹ . It belongs to the thienylpiperazine class, which has been explored as a scaffold in central nervous system drug discovery and as a key intermediate in the synthesis of tetracyclic antidepressants [1]. The compound is supplied as a research chemical with a typical purity of ≥97% (HPLC) and is offered in quantities from milligrams to kilogram scale .

Why 1-Methyl-3-thiophen-3-ylpiperazine Cannot Be Interchanged with Other Thienyl- or Phenylpiperazines


Superficially similar N‑methylpiperazines bearing a thiophene or phenyl ring are not functionally equivalent to 1‑methyl‑3‑thiophen‑3‑ylpiperazine. The position of the sulfur atom in the thiophene ring (3‑thienyl vs. 2‑thienyl) and the nature of the aromatic moiety (thiophene vs. phenyl) directly modulate key molecular properties including lipophilicity, basicity, and electronic distribution . These differences translate into measurable variations in logP, pKa, and solid‑state behavior, which in turn affect solubility, permeability, and receptor‑binding conformations . Consequently, substituting a 2‑thienyl or phenyl analogue without re‑optimising reaction conditions or biological assays risks altering synthetic outcomes, pharmacological profiles, and analytical reproducibility.

Head‑to‑Head Quantitative Differentiation: 1‑Methyl‑3‑thiophen‑3‑ylpiperazine versus Closest Analogues


Higher Lipophilicity (LogP) of the 3‑Thienyl Isomer Relative to the 2‑Thienyl Isomer

The 3‑thienyl regioisomer exhibits a higher calculated partition coefficient (LogP = 1.59) compared with the 2‑thienyl analogue (LogP = 1.35) . This 0.24 log‑unit increase corresponds to an approximately 1.7‑fold higher predicted octanol/water partitioning, indicating greater membrane permeability potential.

Lipophilicity LogP Permeability ADME

Higher Basicity (pKa) of the 3‑Thienyl Isomer Compared with the 2‑Thienyl Isomer and the Phenyl Analogue

The predicted pKa of the conjugate acid of 1‑methyl‑3‑thiophen‑3‑ylpiperazine is 8.65, which is 0.57 units higher than that of the 2‑thienyl isomer (pKa = 8.08) and 0.13 units higher than that of the phenyl analogue (pKa = 8.52) . At physiological pH 7.4, the 3‑thienyl compound is >90% protonated, whereas the 2‑thienyl isomer is only ~83% protonated.

Basicity pKa Ionization Salt formation

Physical‑State Differentiation: The 3‑Thienyl Compound Is a Liquid, Whereas the Phenyl Analogue Is a Crystalline Solid

No melting point is reported for 1‑methyl‑3‑thiophen‑3‑ylpiperazine, consistent with it being a liquid at ambient temperature, while 1‑methyl‑3‑phenylpiperazine has a well‑defined melting point of 56–60 °C . This difference arises from the weaker intermolecular packing of the thiophene heterocycle versus the planar phenyl ring.

Physical state Handling Formulation

Regiochemical Control in Mianserin‑Analog Synthesis: The 3‑Thienyl Isomer as a Structurally Defined Building Block

The 2‑thienyl isomer of 1‑methyl‑3‑thiophen‑3‑ylpiperazine was employed as a key intermediate in the synthesis of thiophene‑containing mianserin analogues (J. Med. Chem. 1983, 26, 1116–1122) [1]. The corresponding 3‑thienyl isomer provides an alternative regioisomeric entry to the [3,2‑c] thienobenzazepine scaffold, enabling exploration of structure‑activity relationships that are inaccessible from the 2‑thienyl precursor.

Synthetic intermediate Mianserin Antidepressant Regiochemistry

Optimal Application Scenarios for 1-Methyl-3-thiophen-3-ylpiperazine Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Requiring Enhanced Membrane Permeability

With a LogP of 1.59, 1‑methyl‑3‑thiophen‑3‑ylpiperazine is better suited than its 2‑thienyl isomer (LogP 1.35) for fragment‑based or lead‑optimisation campaigns where increased lipophilicity is predicted to improve blood‑brain barrier penetration . Medicinal chemists can use this building block to bias compound libraries toward higher CNS exposure.

Development of Salt Forms or pH‑Dependent Formulations

The higher basicity of the 3‑thienyl isomer (pKa 8.65) relative to the 2‑thienyl (pKa 8.08) and phenyl (pKa 8.52) analogues makes it a more reliable partner for stoichiometric salt formation with acidic counterions, improving aqueous solubility and crystallinity of the final drug substance . Formulation scientists can exploit this property to achieve consistent dissolution profiles.

High‑Throughput Screening and Automated Liquid Handling Workflows

Because 1‑methyl‑3‑thiophen‑3‑ylpiperazine is a liquid at ambient temperature, it can be directly dispensed by acoustic or tip‑based liquid handlers without the solubilisation and viscosity‑monitoring steps required for solid phenylpiperazine analogues (mp 56–60 °C) . This reduces preparation time and minimises solvent‑compatibility issues in screening cascades.

Regioselective Synthesis of Thienobenzazepine Analogues for SAR Exploration

The compound serves as a direct precursor to the [3,2‑c] thienobenzazepine ring system, complementing the [2,3‑c] series obtained from the 2‑thienyl isomer . Researchers investigating mianserin‑related antidepressants can procure both isomers to systematically probe the impact of sulfur orientation on α₂‑adrenoceptor binding, as suggested by the differential presynaptic activity observed in the original Watthey study .

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